molecular formula C24H26N2O4 B357087 5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 614747-85-2

5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B357087
CAS No.: 614747-85-2
M. Wt: 406.5g/mol
InChI Key: OMDXSNGGCHRAFS-LSDHQDQOSA-N
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Description

"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a compound that features a unique structure, integrating an allyloxy group, a benzoyl group, and a dimethylamino ethyl group within a hydroxy pyrrolone backbone. This distinctive configuration grants it a versatile role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" generally involves a multi-step process:

  • Initial Reaction: : Starting with the formation of 3-(allyloxy)phenyl, this is achieved through an alkylation reaction where the allyloxy group is introduced to the phenyl ring.

  • Benzoylation: : The 4-benzoyl moiety is typically introduced via a Friedel-Crafts acylation reaction involving benzoyl chloride and an appropriate catalyst.

  • Pyrrolone Ring Formation: : A condensation reaction leads to the formation of the pyrrolone ring, involving the intermediate compounds formed in the previous steps.

  • Functional Group Introduction: : Finally, the 1-(2-(dimethylamino)ethyl) and 3-hydroxy groups are introduced through specific substitution reactions.

Industrial Production Methods: Industrial-scale production often employs optimized versions of these synthetic routes, with process intensification techniques such as continuous flow chemistry to enhance yield, reduce waste, and improve safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the allyloxy and hydroxy groups, leading to the formation of oxides and hydroxides.

  • Reduction: : Reduction reactions can target the benzoyl group, converting it into corresponding alcohols.

  • Substitution: : The presence of reactive groups allows for substitution reactions, particularly nucleophilic substitutions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

  • Oxidation: : Oxidized forms such as carboxylic acids or ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" finds application in:

  • Chemistry: : Utilized as a building block in organic synthesis and in the study of reaction mechanisms.

  • Biology: : Functions as a probe in biological assays due to its unique structure.

  • Medicine: : Explored for potential pharmaceutical applications, particularly in drug discovery and development.

  • Industry: : Used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound interacts with specific molecular targets through its reactive functional groups, which can form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction disrupts normal cellular processes, making it useful in both therapeutic and industrial contexts.

Molecular Targets and Pathways

  • Enzymatic Inhibition: : It can inhibit specific enzymes by binding to their active sites.

  • Receptor Modulation: : May modulate receptor activity through binding interactions, altering signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is unique due to its combined functional groups, which confer specific reactivity and interaction potential.

Similar Compounds

  • 3-(allyloxy)phenyl derivatives: : Similar in having the allyloxy functional group.

  • Benzoyl-substituted pyrrolones: : Share the pyrrolone ring and benzoyl group.

  • Dimethylaminoethyl-containing compounds: : Feature the dimethylaminoethyl group.

This compound’s unique combination of functional groups and its versatility in synthetic chemistry and various applications makes it a fascinating subject of study.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h4-12,16,21,27H,1,13-15H2,2-3H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDXSNGGCHRAFS-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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